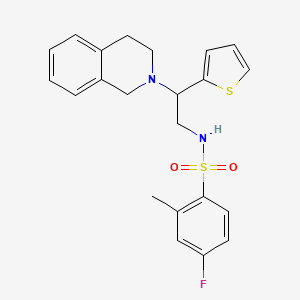

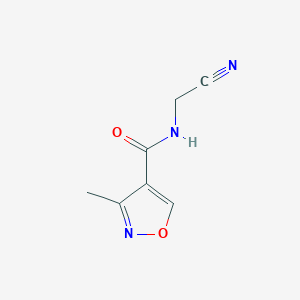

![molecular formula C18H18N4O2 B2924542 5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921573-76-4](/img/structure/B2924542.png)

5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

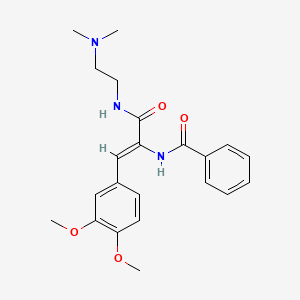

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain a pyrazolo[4,3-c]pyridin-3(5H)-one core structure, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis

The molecular structure of a compound is usually determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide valuable information about its chemical properties .Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .Scientific Research Applications

Antiviral Research

The indole derivatives, which share structural similarities with F2248-0002, have been reported to exhibit antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses. By extension, F2248-0002 could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Applications

Indole derivatives are also known for their anti-inflammatory properties . Given the structural features of F2248-0002, it could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of many diseases, including autoimmune disorders.

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules with anticancer activities . F2248-0002, with its unique structure, might interact with specific cancer cell lines, providing a basis for the development of new anticancer agents.

Antimicrobial Activity

Indole derivatives have been utilized for their antimicrobial effects . F2248-0002 could be part of studies aiming to discover new antimicrobial agents that can combat resistant strains of bacteria and other pathogens.

Antidiabetic Research

Research has indicated that indole derivatives can have antidiabetic effects . F2248-0002 might be used in the development of new therapeutic agents for diabetes management by targeting various pathways involved in glucose metabolism.

Neuropharmacological Applications

The pyrrolidine ring, a component of F2248-0002, is a common feature in compounds with neuropharmacological activities . This compound could be investigated for its potential effects on the central nervous system, possibly leading to new treatments for neurological disorders.

Enzyme Inhibition

Pyrrolidine derivatives have been shown to influence the activity of certain enzymes . F2248-0002 could be studied for its enzyme inhibitory properties, which could have implications in the treatment of diseases where enzyme regulation is crucial.

Sensory Improvement in Analytical Chemistry

Compounds similar to F2248-0002 have been used to improve the sensitivity of reducing mono- and oligo-saccharides in their determination using capillary zone electrophoresis . F2248-0002 could be applied in analytical chemistry to enhance the detection of various biochemical compounds.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-20-11-14(17(23)21-9-5-6-10-21)16-15(12-20)18(24)22(19-16)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYKSOXJIZKODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2924461.png)

![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)

![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)